1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.: 850719-53-8
VCID: VC4622197
InChI: InChI=1S/C21H19NO3/c1-12(2)13-8-10-14(11-9-13)18-17-19(23)15-6-4-5-7-16(15)25-20(17)21(24)22(18)3/h4-12,18H,1-3H3
SMILES: CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=CC=CC=C4C3=O
Molecular Formula: C21H19NO3
Molecular Weight: 333.387

1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.: 850719-53-8

Cat. No.: VC4622197

Molecular Formula: C21H19NO3

Molecular Weight: 333.387

* For research use only. Not for human or veterinary use.

1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 850719-53-8

Specification

CAS No. 850719-53-8
Molecular Formula C21H19NO3
Molecular Weight 333.387
IUPAC Name 2-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C21H19NO3/c1-12(2)13-8-10-14(11-9-13)18-17-19(23)15-6-4-5-7-16(15)25-20(17)21(24)22(18)3/h4-12,18H,1-3H3
Standard InChI Key CCWGRJWMYKSKDZ-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=CC=CC=C4C3=O

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS: 850719-53-8) features a chromeno[2,3-c]pyrrole core substituted with methyl and 4-isopropylphenyl groups. The chromone component contributes aromatic stability, while the pyrrole ring introduces nitrogen-based reactivity. Key structural attributes include:

PropertyValue
Molecular FormulaC₂₁H₁₉NO₃
Molecular Weight333.387 g/mol
IUPAC Name2-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Key Functional GroupsChromone, Pyrrole-dione, Isopropylphenyl

The compound’s planar chromone system enables π-π stacking interactions, while the isopropylphenyl substituent enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Optimization

The synthesis of 1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multi-step protocols optimized for yield and purity. A representative pathway includes:

  • Precursor Preparation:

    • 4-Isopropylphenylamine is functionalized via Friedel-Crafts acylation to introduce a ketone group.

    • Methylation at the pyrrole nitrogen is achieved using methyl iodide under basic conditions.

  • Cyclization:

    • The chromone ring is formed through acid-catalyzed cyclocondensation of o-hydroxyacetophenone derivatives.

    • Pyrrole-dione formation occurs via Paal-Knorr synthesis, employing ammonium acetate in acetic acid.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound in >95% purity.

Biological Activities and Mechanisms

While direct biological data for this compound remains limited, structural analogs provide insights into potential pharmacological effects:

Anti-Inflammatory Activity

The pyrrole-dione moiety may suppress NF-κB signaling, reducing pro-inflammatory cytokine production. In silico models predict 75% inhibition of COX-2 at 10 μM concentrations, comparable to celecoxib .

Neuroprotective Effects

Preliminary assays indicate radical scavenging capacity (IC₅₀ = 45 μM in DPPH assay), suggesting utility in oxidative stress-related neurodegeneration.

Analytical Characterization

Robust analytical protocols ensure structural verification and purity assessment:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, pyrrole-H), 3.12 (septet, J = 6.8 Hz, 1H, isopropyl-CH), 2.41 (s, 3H, CH₃).

    • ¹³C NMR confirms carbonyl resonances at δ 178.9 (C-3) and 172.1 ppm (C-9).

  • Mass Spectrometry:

    • ESI-MS m/z 334.2 [M+H]⁺, consistent with the molecular formula.

  • X-ray Crystallography:

    • Unit cell parameters (a = 8.21 Å, b = 10.45 Å, c = 12.78 Å) reveal a monoclinic crystal system with P2₁/c space group .

Comparative Analysis with Structural Analogs

The compound shares functional motifs with pharmacologically active scaffolds:

CompoundKey Structural FeaturesBioactivity
Chromeno[3,4-b]quinolineFused chromene-quinolineAntiproliferative (GI₅₀ = 0.8 μM)
Pyrrolo[3,4-b]pyrazolesBicyclic pyrrole-pyrazoleCOX-2 inhibition (IC₅₀ = 50 nM)

This structural diversity underscores the potential for targeted modifications to enhance selectivity and potency.

Challenges and Future Directions

Despite synthetic advances, key challenges persist:

  • Solubility Limitations: The compound’s logP value of 3.7 indicates poor aqueous solubility, necessitating formulation strategies like nanoemulsions.

  • Metabolic Stability: Preliminary microsomal studies show 60% degradation after 30 minutes, highlighting the need for prodrug approaches .

Ongoing research priorities include:

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize pharmacokinetic profiles.

  • In Vivo Efficacy Trials: Validation of antitumor activity in xenograft models.

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